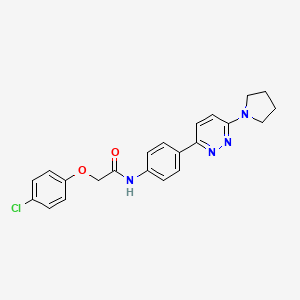
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal and industrial chemistry. It features a complex molecular structure incorporating chloro, methoxy, and quinazolinone moieties.
准备方法
Synthetic Routes and Reaction Conditions
Quinazolinone Core Construction: : The synthesis begins with the formation of the quinazolinone core. This involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to yield the 2-methyl-4-oxoquinazolin-3(4H)-one.
Substitution Reaction: : The next step involves substituting the 2-methyl-4-oxoquinazolin-3(4H)-one with 2-chloro-5-nitrophenyl chloride via a nucleophilic aromatic substitution reaction.
Reduction and Acylation: : The nitro group is reduced to an amine, followed by acylation with 4-methoxyphenylacetic acid to produce the final compound.
Industrial Production Methods
Industrial synthesis would likely involve optimization of each synthetic step to maximize yield and purity, including large-scale reaction vessels, specialized catalysts, and continuous flow reactors to facilitate efficient reaction conditions and minimize waste.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and amide functional groups.
Reduction: : The compound can be reduced, particularly targeting the quinazolinone ring.
Substitution: : Due to the presence of halogens and reactive aromatic rings, it is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include permanganate or dichromate under acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Typical conditions might include the use of nucleophiles like amines or alkoxides under mild to moderate heat.
Major Products Formed
Oxidation: : Produces ketones, aldehydes, or carboxylic acids.
Reduction: : Results in the formation of amines or reduced aromatic rings.
Substitution: : Generates substituted aromatic compounds, potentially with modified functional groups.
科学研究应用
Chemistry
Used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, facilitating the creation of diverse chemical entities.
Biology
Studied for its potential biological activity. It is explored for its interactions with various enzymes and proteins, serving as a lead compound in drug discovery.
Medicine
Investigated for its pharmacological properties
Industry
Used in the development of novel materials, such as polymers with specific properties or as a precursor in the synthesis of dyes and pigments.
作用机制
The compound exerts its effects primarily through its interaction with specific molecular targets. This might include binding to enzymes, altering their activity, or modulating signaling pathways. The quinazolinone moiety is known for inhibiting kinases, which play critical roles in cell signaling and regulation.
相似化合物的比较
Uniqueness
This compound is distinguished by its specific substitution pattern and the presence of the quinazolinone ring, which imparts unique biological properties.
Similar Compounds
N-(2-chloro-5-(2-methylquinazolin-3(4H)-yl)phenyl)acetamide: : Lacks the methoxy group, resulting in different chemical and biological properties.
N-(2-chloro-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methylphenyl)acetamide:
N-(2-chloro-3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide: : Differently substituted, affecting its chemical behavior and biological activity.
There you have it: an in-depth look into the fascinating world of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide. Hope that helps scratch your curiosity itch!
属性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-26-21-6-4-3-5-19(21)24(30)28(15)17-9-12-20(25)22(14-17)27-23(29)13-16-7-10-18(31-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSEWJWYCMRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2730957.png)
![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2730959.png)
![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2730962.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)
![N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/new.no-structure.jpg)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2730967.png)




![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2730976.png)
